molecular formula C7H10N2O3 B1362202 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid CAS No. 224568-17-6

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

Cat. No. B1362202
M. Wt: 170.17 g/mol
InChI Key: QXCDEFDXIXQKDJ-UHFFFAOYSA-N
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Description

“3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O3 . It has an average mass of 170.166 Da and a monoisotopic mass of 170.069138 Da .

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Flores et al. (2014) discusses the efficient heterocyclization leading to pyrazole derivatives similar to the compound . They explored the production of several methyl and ethyl propanoates and their acid derivatives, showcasing the synthetic versatility of these compounds (Flores et al., 2014).

Rapid Synthesis Techniques

Reddy and Rao (2006) reported on the rapid synthesis of related compounds, emphasizing the medicinal importance of these substances due to their range of pharmacological activities. They highlighted the synthesis of pyrazol-4-yl propanoic acids using efficient methods (Reddy & Rao, 2006).

Pyrazole Derivatives in Medicinal Chemistry

Research by Kumarasinghe, Hruby, and Nichol (2009) elaborated on the regiospecific syntheses of pyrazole derivatives, illustrating the complexities and importance of correct structural identification in developing these compounds for potential medicinal applications (Kumarasinghe, Hruby, & Nichol, 2009).

Electrochemical Studies

Naik et al. (2013) conducted electrochemical studies on Mannich bases bearing pyrazolone moiety, which is structurally related to the compound of interest. These studies help in understanding the electrochemical properties which can be crucial for various applications (Naik et al., 2013).

Antimicrobial Activity

Reddy et al.

(2013) explored the antimicrobial activity of novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety. Their study indicates the potential of pyrazole derivatives, similar to the compound , in developing antimicrobial agents (Reddy et al., 2013).

Synthesis and Characterization in Chemistry

Sid et al. (2013) conducted research on the synthesis and characterization of certain dihydro-1H-pyrazol-1-yl propanones. Their work adds to the understanding of the chemical properties and potential applications of pyrazole derivatives in various fields (Sid et al., 2013).

properties

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(2-3-6(10)11)7(12)9-8-4/h5H,2-3H2,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCDEFDXIXQKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378152
Record name 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

CAS RN

224568-17-6
Record name 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 2
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 3
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 4
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 6
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

Citations

For This Compound
1
Citations
C Caddick - 2019 - researchportal.port.ac.uk
Microbial resistance to antibiotics is a serious challenge for both the health and defence sectors. Unfortunately, there are insufficient new antibiotics in the pipeline to replace those that …
Number of citations: 2 researchportal.port.ac.uk

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